molecular formula C16H22ClN3O B6925981 N-[1-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]ethyl]pentan-3-amine

N-[1-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]ethyl]pentan-3-amine

Cat. No.: B6925981
M. Wt: 307.82 g/mol
InChI Key: LDUMCGRZIDGNAV-UHFFFAOYSA-N
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Description

N-[1-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]ethyl]pentan-3-amine is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and an amine group

Properties

IUPAC Name

N-[1-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]ethyl]pentan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c1-4-14(5-2)18-11(3)16-19-15(20-21-16)10-12-6-8-13(17)9-7-12/h6-9,11,14,18H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUMCGRZIDGNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(C)C1=NC(=NO1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]ethyl]pentan-3-amine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 4-chlorobenzyl hydrazide can react with ethyl chloroacetate under basic conditions to form the oxadiazole ring.

    Alkylation: The oxadiazole intermediate is then alkylated using an appropriate alkyl halide, such as 1-bromo-3-pentylamine, in the presence of a base like potassium carbonate.

    Final Assembly: The final step involves the coupling of the alkylated oxadiazole with an amine group, typically under reductive amination conditions using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amines or dechlorinated products.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]ethyl]pentan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of oxadiazole-containing molecules on biological systems. It may serve as a lead compound in the development of new drugs or as a tool to investigate biochemical pathways.

Medicine

In medicinal chemistry, N-[1-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-

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